[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Catalog No.
S12208139
CAS No.
M.F
C13H18BNO5
M. Wt
279.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)ph...

Product Name

[2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

IUPAC Name

[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol

Molecular Formula

C13H18BNO5

Molecular Weight

279.10 g/mol

InChI

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(15(17)18)9(7-10)8-16/h5-7,16H,8H2,1-4H3

InChI Key

SUDNSNUMPPBEQK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])CO

The compound 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is an organic molecule notable for its unique structural features and potential applications in medicinal chemistry. It consists of a nitro group, a boronate ester, and a phenolic hydroxyl group, contributing to its reactivity and biological activity. The molecular formula of this compound is C13H19BNO4C_{13}H_{19}BNO_4, with a molecular weight of approximately 308.14 g/mol. The presence of the tetramethyl-1,3,2-dioxaborolan-2-yl moiety enhances its properties as a boron-containing compound, which is significant in various

The compound can undergo several chemical transformations due to its functional groups. Key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The nitro group can be reduced to form amine derivatives, which are important intermediates in organic synthesis.
  • Suzuki-Miyaura Coupling: The boronate ester can participate in cross-coupling reactions, facilitating the formation of biaryl compounds.
  • Substitution Reactions: The compound can act as a nucleophile in substitution reactions with various electrophiles.

Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and sodium hydride in polar aprotic solvents for substitution reactions.

The biological activity of 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol is primarily attributed to its ability to interact with various biological targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, which makes it useful in enzyme inhibition and molecular recognition processes. Studies have indicated potential applications in drug development due to its unique structure and reactivity profile. Furthermore, the nitro group may exhibit antimicrobial properties, enhancing the compound's utility in medicinal applications.

The synthesis of this compound typically involves the Miyaura borylation reaction, where an aryl halide is coupled with a boronic acid or ester using a palladium catalyst. General steps include:

  • Preparation of Aryl Halide: An appropriate aryl halide is selected based on the desired substitution pattern.
  • Borylation Reaction: The aryl halide is reacted with the tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst under controlled conditions (temperature and solvent).
  • Post-Reaction Workup: The reaction mixture is purified through standard techniques such as chromatography to isolate the desired product.

The applications of 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol span several fields:

  • Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals targeting cancer and other diseases.
  • Organic Synthesis: Serves as a building block for complex organic molecules through various coupling reactions.
  • Biochemical Research: Utilized as a probe in biochemical assays to study enzyme mechanisms and molecular interactions.

Interaction studies involving this compound focus on its ability to form reversible covalent bonds with biomolecules. The boronate ester's reactivity allows it to interact with diols present in sugars and other biological molecules. This property has implications for drug design, particularly in developing inhibitors that target specific enzymes involved in disease pathways.

Several compounds share structural similarities with 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol, each exhibiting unique properties:

Compound NameCAS NumberSimilarityUnique Features
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol302348-51-20.99Lacks nitro group; used primarily as a reagent
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline1421322-60-20.92Contains an amine; utilized in biaryl synthesis
4-Nitrophenylboronic acid1748-94-70.90Simpler structure; widely used in Suzuki coupling
Methyl 2-nitrobenzoate91-64-50.89Ester functional group; used in organic synthesis

Uniqueness

The uniqueness of 2-Nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol lies in its specific combination of a nitro group and a boronate ester group. This combination allows it to participate in a wide range of

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

279.1278028 g/mol

Monoisotopic Mass

279.1278028 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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